molecular formula C22H22N2O5S B136196 Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- CAS No. 141577-40-4

Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-

Cat. No. B136196
M. Wt: 426.5 g/mol
InChI Key: VMYREBYTVVSDDK-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by NS-398 leads to a reduction in inflammation and pain, making it a potential therapeutic agent for various diseases.

Mechanism Of Action

Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- selectively inhibits the activity of COX-2 enzyme, which is induced in response to inflammation and other stimuli. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- leads to a reduction in the production of prostaglandins, which results in a reduction in inflammation and pain.

Biochemical And Physiological Effects

Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis. Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have a minimal effect on the activity of COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.

Advantages And Limitations For Lab Experiments

Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has several advantages as a research tool. It is a selective inhibitor of COX-2 enzyme, which allows for the study of the specific role of COX-2 in various disease models. It has also been shown to have minimal effects on the activity of COX-1 enzyme, which allows for the study of the specific role of COX-2 in various disease models without affecting the protective functions of COX-1. However, one limitation of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- is that it is a synthetic compound, which may limit its clinical applications.

Future Directions

There are several future directions for the study of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, arthritis, and inflammatory bowel disease. Another direction is to study its mechanism of action in more detail to better understand its effects on COX-2 enzyme and prostaglandin production. Additionally, the development of new selective COX-2 inhibitors based on the structure of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- may lead to the development of more effective and safer drugs for the treatment of various diseases.

Synthesis Methods

Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- can be synthesized using various methods, including the reaction of 2-naphthalenesulfonyl chloride with (S)-4-aminobutanoic acid, followed by the reaction with (S)-4-(2-phenylethylamino)-4-oxobutanoic acid. Another method involves the reaction of (S)-4-(2-phenylethylamino)-4-oxobutanoic acid with 2-naphthalenesulfonyl chloride, followed by the reaction with (S)-4-aminobutanoic acid.

Scientific Research Applications

Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been shown to inhibit tumor growth and metastasis in various cancer models.

properties

CAS RN

141577-40-4

Product Name

Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid

InChI

InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1

InChI Key

VMYREBYTVVSDDK-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

SMILES

C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

synonyms

2-NAP
N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide

Origin of Product

United States

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